molecular formula C11H12N2O2 B2441086 1-(2-Methylphenyl)piperazine-2,3-dione CAS No. 1892366-24-3

1-(2-Methylphenyl)piperazine-2,3-dione

Cat. No.: B2441086
CAS No.: 1892366-24-3
M. Wt: 204.229
InChI Key: XGNWFLRBWVGSSH-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)piperazine-2,3-dione is a synthetic organic compound featuring the piperazine-2,3-dione scaffold, a structure of significant interest in medicinal chemistry. Piperazine-2,3-diones, also known as diketopiperazines, are recognized as privileged structures in drug discovery due to their wide range of potential biological activities . While specific biological data for this analog is limited in the public domain, the piperazine-2,3-dione core is a subject of research in various therapeutic areas. Piperazine derivatives are extensively investigated for their potential neuroprotective effects. Research indicates that certain piperazine compounds can act as agonists for TRPC6 channels, a mechanism that has been shown to protect dendritic spines from amyloid-beta toxicity in models of Alzheimer's disease and to restore synaptic function . Furthermore, the piperazine and piperazinedione scaffolds are explored in oncology research. Some derivatives have been designed as inhibitors of specific oncogenic targets, such as KRAS G12C or farnesyltransferase , highlighting their relevance in developing novel antitumor agents. The compound is supplied with guaranteed high purity for research applications. It is intended for use in chemical synthesis, as a building block in drug discovery programs, and for biochemical screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(2-methylphenyl)piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-5H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNWFLRBWVGSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Methylphenyl)piperazine-2,3-dione can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach includes the ring opening of aziridines under the action of N-nucleophiles .

Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

1-(2-Methylphenyl)piperazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the keto groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthesis of Pharmacologically Active Compounds

This compound serves as an important intermediate in the synthesis of various derivatives that exhibit biological activity:

  • Indolealkylpiperazine Derivatives : 1-(2-Methylphenyl)piperazine-2,3-dione is utilized to synthesize indolealkylpiperazine derivatives, which are known to act as selective serotonin receptor agonists, particularly at the 5-HT1A receptor. These derivatives have been studied for their potential use in treating anxiety and depression by modulating serotonin levels in the brain.
  • Anticancer Agents : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that certain piperazine derivatives can bind to DNA and inhibit topoisomerase II activity, leading to reduced viability of cancer cells .

Biochemical Applications

The compound's role extends beyond synthesis; it also plays a significant part in biochemical research:

  • Serotonin System Modulation : As an intermediate in the synthesis of serotonin receptor agonists, it indirectly influences the serotonin system. This modulation is essential for understanding various neuropsychiatric disorders and developing targeted therapies.
  • Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes associated with disease pathways. For example, some derivatives have shown promise in inhibiting tumor-associated isozymes like carbonic anhydrase IX, which is implicated in cancer progression .

Case Study 1: Antidepressant Activity

A study evaluated the effects of indolealkylpiperazine derivatives synthesized from this compound on animal models exhibiting depressive-like behaviors. The results indicated that these derivatives significantly improved mood-related behaviors compared to control groups, supporting their potential as antidepressants.

Case Study 2: Anticancer Synergism

In another study focusing on anticancer properties, researchers combined piperazine derivatives with established chemotherapeutics like doxorubicin. The findings revealed enhanced cytotoxic effects against various cancer cell lines when these compounds were administered together, suggesting a synergistic effect that could improve treatment outcomes .

Safety and Toxicity Assessments

Preliminary studies assessing the safety profile of this compound and its derivatives indicate low toxicity at therapeutic concentrations. For example, cytotoxicity assays demonstrated that certain derivatives maintained high cell viability (over 90%) at concentrations up to 100 µM.

Summary Table: Applications Overview

Application AreaDescriptionKey Findings/Studies
Synthesis of AgonistsSynthesis of indolealkylpiperazine derivatives targeting serotonin receptorsPotential antidepressant effects
Anticancer ResearchDevelopment of compounds inhibiting topoisomerase IIEnhanced cytotoxicity with doxorubicin
Biochemical Pathway ModulationInfluence on serotonin system and enzyme inhibitionRole in neuropsychiatric disorders
Safety AssessmentsEvaluation of toxicity profilesLow cytotoxicity at therapeutic doses

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. For example, piperazine derivatives have been shown to induce apoptosis in cancer cells by activating the intrinsic mitochondrial pathway .

Comparison with Similar Compounds

1-(2-Methylphenyl)piperazine-2,3-dione can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of the keto groups.

    1-(2-Methoxyphenyl)piperazine: This compound has a methoxy group instead of the keto groups.

    1-(2-Cyanophenyl)piperazine: This compound has a cyano group instead of the keto groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of two keto groups, which may confer distinct chemical and biological properties.

Q & A

Q. What is the optimal synthetic protocol for preparing 1-(2-Methylphenyl)piperazine-2,3-dione derivatives, and what analytical methods validate their purity?

The synthesis involves a two-step reductive alkylation and cyclization protocol:

Step 1 : Ethylenediamine reacts with carbonyl compounds (e.g., 2-methylbenzaldehyde) via sodium cyanoborohydride-mediated reductive alkylation to form N,N-disubstituted ethane-1,2-diamine intermediates.

Step 2 : Cyclization with diethyl oxalate in dry ether yields the piperazine-2,3-dione core. Yields range from 55% to 86% .
Validation :

  • IR spectroscopy confirms C=O stretches (1653–1671 cm⁻¹) and NH groups (3350–3400 cm⁻¹).
  • ¹H-NMR identifies methylene protons (~3.5–4.5 ppm) and aromatic substituents.
  • Mass spectrometry verifies molecular ion peaks (e.g., m/z 350 for compound 2h) and fragmentation patterns .

Q. How are lipophilicity (Clog P) and chromatographic behavior (Rf) measured for these derivatives, and why are they critical?

  • Clog P : Calculated using Leo’s fragment method via McLogP 2.0 software. For example, piperazine hydrate has Clog P = -1.13, while derivatives (e.g., 2a-i) show higher values (0.8–2.1), indicating enhanced lipophilicity .
  • Rf : Determined via TLC (chloroform/methanol or hexane/ethyl acetate). A strong correlation exists between Clog P and Rf, suggesting improved biomembrane penetration .
    Significance : Higher lipophilicity correlates with better bioavailability and anthelmintic efficacy .

Q. What in vitro models are used to evaluate anthelmintic activity, and how do results compare to reference drugs?

  • Models : Activity tested against Enterobius vermicularis (pinworm) and Fasciola hepatica (liver fluke) using paralysis assays .
  • Protocol : Compounds (2a-i) at 10–50 mg/mL are incubated with parasites for 6 hours. Mortality rates are compared to piperazine hydrate (reference drug).
  • Results : Derivatives achieve 80–90% worm mortality, matching or exceeding the reference drug. Activity is largely independent of 1,4-substituent variation, highlighting the core structure’s importance .

Advanced Research Questions

Q. Why does anthelmintic activity remain consistent across derivatives despite varying 1,4-substituents?

This apparent contradiction arises from the dominant role of the piperazine-2,3-dione core in bioactivity. Key factors:

  • Mechanistic action : The core likely blocks acetylcholine receptors in parasites, inducing flaccid paralysis, a mechanism shared with piperazine derivatives. Substituents may enhance pharmacokinetics (e.g., lipophilicity) but do not alter the primary target interaction .
  • Structural rigidity : The dione ring restricts conformational flexibility, limiting substituent effects on target binding .

Q. How do computational Clog P values and experimental Rf correlations inform drug design?

  • Methodology : Clog P is computed using fragment-based algorithms (e.g., Leo’s method), while Rf reflects empirical polarity.
  • Insights : Linear correlations (e.g., R² > 0.85) validate Clog P as a predictor of membrane permeability. For example, derivatives with Clog P > 1.5 exhibit Rf > 0.6, indicating optimal balance between solubility and absorption .
  • Design strategy : Substituents like 4-chlorobenzyl or branched alkyl groups maximize lipophilicity without compromising solubility .

Q. Can the piperazine-2,3-dione scaffold be modified to target non-anthelmintic receptors (e.g., GPCRs)?

  • SAR studies : Analogous diketopiperazines show activity at formylpeptide receptors (FPR1/FPR2). For example:
    • R1 substituents : Small aliphatic groups (e.g., isopropyl) favor FPR2 agonism, while aromatic groups (e.g., benzyl) shift selectivity to FPR1 .
    • Activity cliffs : Minor structural changes (e.g., S-butyl vs. S-isopropyl) drastically alter receptor selectivity, suggesting tunability for GPCR targets .
  • Opportunities : Introducing bioisosteres (e.g., thioether links) or polar groups (e.g., hydroxymethyl) could expand therapeutic applications .

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